Methyl 6-formyl-5-methylnicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-formyl-5-methylnicotinate, with the chemical formula C₉H₉NO₃, is a compound that belongs to the class of nicotinic acid derivatives It combines the structural features of both nicotinic acid (niacin) and nicotinamide
IUPAC Name: this compound
CAS Number: 2169635-48-5
Molecular Weight: 179.17 g/mol
PubChem ID: 134691936
Preparation Methods
Synthetic Routes:
The synthesis of Methyl 6-formyl-5-methylnicotinate involves several steps. One common synthetic route includes the following reactions:
-
Formylation of Nicotinic Acid Derivative
- Nicotinic acid or its derivative is formylated using a formylating agent (such as formic acid or formyl chloride).
- The formylation reaction introduces the formyl group (-CHO) at the 6-position of the nicotinic acid ring.
-
Methylation
- The formylated intermediate is then methylated using methanol and an acid catalyst.
- The methylation occurs at the 5-position of the nicotinic acid ring.
Industrial Production:
Industrial-scale production methods may vary, but they typically involve efficient and scalable processes based on the synthetic routes described above.
Chemical Reactions Analysis
Methyl 6-formyl-5-methylnicotinate can participate in various chemical reactions:
Common Reagents and Conditions
- Formylation: Formic acid, formyl chloride, or Vilsmeier reagent (DMF + POCl₃)
- Methylation: Methanol, acid catalyst (e.g., sulfuric acid)
- Other reactions: Various reagents based on the desired transformation
Major Products
- The major product of formylation and methylation is this compound itself.
Scientific Research Applications
Methyl 6-formyl-5-methylnicotinate finds applications in several fields:
Mechanism of Action
The exact mechanism of action for Methyl 6-formyl-5-methylnicotinate remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Methyl 6-formyl-5-methylnicotinate stands out due to its unique combination of formyl and methyl groups. Similar compounds include:
- Methyl nicotinate
- Nicotinic acid
- Nicotinamide
Properties
Molecular Formula |
C9H9NO3 |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
methyl 6-formyl-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H9NO3/c1-6-3-7(9(12)13-2)4-10-8(6)5-11/h3-5H,1-2H3 |
InChI Key |
ATYNRCACXCZQDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.